molecular formula C6H7N3O B11763469 N-(1H-Imidazol-2-yl)acrylamide

N-(1H-Imidazol-2-yl)acrylamide

Cat. No.: B11763469
M. Wt: 137.14 g/mol
InChI Key: AIXSISNMLKQVIM-UHFFFAOYSA-N
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Description

N-(1H-Imidazol-2-yl)acrylamide: is a compound that features an imidazole ring attached to an acrylamide group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules Acrylamide, on the other hand, is a simple amide derived from acrylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Imidazol-2-yl)acrylamide typically involves the reaction of imidazole derivatives with acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Imidazole Derivative + Acryloyl Chloride → this compound + HCl

The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Imidazol-2-yl)acrylamide can undergo various types of chemical reactions, including:

  • Oxidation : The imidazole ring can be oxidized to form imidazolone derivatives.
  • Reduction : The acrylamide group can be reduced to form the corresponding amine.
  • Substitution : The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

  • Oxidation : Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
  • Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution : Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

  • Oxidation : Imidazolone derivatives.
  • Reduction : Amino derivatives.
  • Substitution : Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

N-(1H-Imidazol-2-yl)acrylamide has a wide range of applications in scientific research:

  • Chemistry : It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
  • Biology : The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
  • Medicine : It has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
  • Industry : this compound can be used in the production of polymers and as a precursor for various specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1H-Imidazol-2-yl)acrylamide depends on its specific application. In biological systems, the imidazole ring can interact with metal ions and enzymes, influencing their activity. The acrylamide group can form covalent bonds with nucleophiles, such as thiol groups in proteins, leading to the inhibition of enzyme activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity.

Comparison with Similar Compounds

N-(1H-Imidazol-2-yl)acrylamide can be compared with other imidazole derivatives and acrylamide compounds:

  • Imidazole Derivatives : Compounds such as histidine and benzimidazole share the imidazole ring structure but differ in their functional groups and biological activities.
  • Acrylamide Compounds : Acrylamide itself and its derivatives, such as N,N-dimethylacrylamide, have different reactivity and applications compared to this compound.

The uniqueness of this compound lies in the combination of the imidazole and acrylamide functionalities, which endows it with a distinct set of chemical and biological properties.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)prop-2-enamide

InChI

InChI=1S/C6H7N3O/c1-2-5(10)9-6-7-3-4-8-6/h2-4H,1H2,(H2,7,8,9,10)

InChI Key

AIXSISNMLKQVIM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=NC=CN1

Origin of Product

United States

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